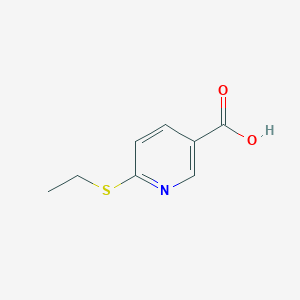

6-(Ethylsulfanyl)pyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-ethylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGEXFLCREFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281051 | |

| Record name | 6-(Ethylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887578-22-5 | |

| Record name | 6-(Ethylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 Ethylsulfanyl Pyridine 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, the most logical and common disconnection strategy involves breaking the carbon-sulfur (C-S) bond.

Primary Disconnection: C(sp²)–S Bond

The most straightforward retrosynthetic disconnection is at the C-S bond. This approach simplifies the target molecule into two key synthons: a pyridine (B92270) electrophile and a sulfur nucleophile.

Synthon A (Electrophile): A 6-halopyridine-3-carboxylic acid derivative, such as 6-chloropyridine-3-carboxylic acid or 6-bromopyridine-3-carboxylic acid. The halogen at the 6-position acts as a good leaving group for nucleophilic substitution or as a handle for metal-catalyzed cross-coupling.

Synthon B (Nucleophile): An ethanethiolate anion, derived from ethanethiol (B150549).

This disconnection points toward well-established methods for C-S bond formation, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

A secondary, more complex approach would involve constructing the pyridine ring itself with the required substituents already in place or in a form that can be easily converted. advancechemjournal.com This might involve multi-component reactions, such as the Hantzsch pyridine synthesis, using acyclic precursors. advancechemjournal.com However, given the availability of functionalized pyridine precursors, the C-S bond disconnection is generally the more practical and widely adopted strategy.

Precursor Identification and Sourcing Strategies for Key Synthons

Based on the primary retrosynthetic analysis, the key precursors are a 6-substituted pyridine-3-carboxylic acid and an ethylthiol source.

6-Halopyridine-3-carboxylic Acids: The most critical precursor is the pyridine core. 6-Chloropyridine-3-carboxylic acid (also known as 6-chloronicotinic acid) is a commercially available and commonly used starting material. Its synthesis can be achieved through various methods, including the oxidation of corresponding alkylpyridines or through substitution reactions on other pyridine derivatives. google.com For instance, the synthesis of 6-methoxypyridine-3-carboxylic acid often starts from 6-chloropyridine-3-carboxylic acid, highlighting its utility as a versatile intermediate. prepchem.com

Sulfur Reagent: The ethylthiol moiety is typically introduced using ethanethiol or its corresponding salt, sodium ethanethiolate. Ethanethiol is an inexpensive and readily available industrial chemical. In reactions requiring a stronger nucleophile, it is often deprotonated in situ using a suitable base (e.g., sodium hydride, sodium hydroxide, or sodium methoxide) to generate the more reactive ethanethiolate anion.

The accessibility and relatively low cost of these key synthons make the synthetic routes based on the C-S disconnection strategy economically viable for both laboratory-scale synthesis and potential industrial production.

Direct Synthetic Pathways to 6-(Ethylsulfanyl)pyridine-3-carboxylic acid

Several direct methods can be employed to construct the C-S bond, forming the target molecule from the identified precursors. The choice of method often depends on factors such as desired yield, scalability, functional group tolerance, and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-S bond in this context. The pyridine ring is inherently electron-deficient, and this property is enhanced by the presence of the electron-withdrawing carboxylic acid group at the 3-position. This electronic arrangement activates the 6-position (para to the nitrogen) toward attack by nucleophiles.

The reaction typically involves treating a 6-halopyridine-3-carboxylic acid with sodium ethanethiolate in a polar aprotic solvent like DMF or DMSO. The thiolate anion attacks the carbon bearing the halogen, proceeding through a Meisenheimer complex intermediate, followed by the expulsion of the halide ion to yield the final product. A similar synthesis has been reported for the analogous compound 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, which was prepared by heating 2-chloronicotinic acid with thiophenol. nih.gov

| Substrate | Reagent | Base | Solvent | Temperature | Yield |

| 6-Chloropyridine-3-carboxylic acid | Ethanethiol | Sodium Methoxide | Methanol | Reflux | High |

| 6-Bromopyridine-3-carboxylic acid | Sodium Ethanethiolate | N/A | DMF | 80-100 °C | Moderate-High |

| 6-Chloropyridine-3-carboxylic acid | Ethanethiol | K₂CO₃ | DMSO | 120 °C | Moderate |

This is an interactive data table based on typical SNAr conditions for analogous reactions.

Transition metal catalysis offers powerful and versatile alternatives for C-S bond formation, often under milder conditions than traditional SNAr reactions.

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reaction couples an aryl or heteroaryl halide (like 6-bromopyridine-3-carboxylic acid) with a thiol (ethanethiol) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial for achieving high efficiency and can range from bulky, electron-rich monophosphines to specialized bidentate ligands. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. rsc.org

Ullmann C-S Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-S, C-O, and C-N bonds. organic-chemistry.orgunito.it The traditional version often required harsh reaction conditions (high temperatures), but modern modifications using specific ligands (e.g., 1,10-phenanthroline, diamines) allow the reaction to proceed under much milder conditions. rsc.orgsci-hub.se This reaction would involve coupling 6-halopyridine-3-carboxylic acid with ethanethiol using a copper(I) salt (e.g., CuI) as the catalyst and a base.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos or BINAP | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 °C |

| Ullmann | CuI or Cu₂O | 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or NMP | 100-150 °C |

This is an interactive data table comparing typical conditions for C-S coupling reactions.

An alternative to direct C-S bond formation on a pre-functionalized ring is to build the target molecule from a simpler, more readily available pyridine derivative. nih.govchim.it This approach offers flexibility and can be advantageous if the primary precursors are not easily accessible.

One potential multi-step route could begin with 3-methylpyridine (B133936) (β-picoline). The synthesis could proceed as follows:

Halogenation: Direct halogenation of β-picoline to introduce a chlorine or bromine atom at the 6-position.

Oxidation: Oxidation of the 3-methyl group to a carboxylic acid. This is a common industrial process for producing nicotinic acid derivatives. google.com

C-S Bond Formation: The resulting 6-halo-pyridine-3-carboxylic acid can then be subjected to one of the C-S bond-forming reactions described above (SNAr or cross-coupling).

Another strategy could involve activating the pyridine ring via N-oxide formation. acs.org Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack. For example, a pyridine-3-carboxylic acid N-oxide could be functionalized at the 6-position, followed by deoxygenation to yield the desired pyridine scaffold.

This category encompasses reactions where a C-H bond on the pyridine ring is directly converted to a C-S bond or where specialized sulfur reagents are used. nih.gov While direct C-H thiolation of pyridines is challenging, metal-catalyzed versions are an area of ongoing research.

A more established method in this category involves the reaction of pyridine N-oxides with mercaptans in the presence of an activating agent such as acetic anhydride (B1165640) or phosphorus oxychloride. acs.org This reaction proceeds via an initial attack of the N-oxide oxygen on the activating agent, followed by nucleophilic attack of the thiol at an activated position on the pyridine ring (often the 2- or 6-position). This pathway provides a route to the target compound starting from pyridine-3-carboxylic acid N-oxide and ethanethiol.

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Selectivity

The synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid is most commonly achieved through the nucleophilic aromatic substitution of 6-chloronicotinic acid with ethanethiolate. The optimization of this reaction is critical for maximizing yield and selectivity. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and reaction time.

A systematic approach to optimization would involve screening various bases to facilitate the deprotonation of ethanethiol, forming the more nucleophilic ethanethiolate anion. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides (e.g., NaOEt, KOtBu). The choice of base can significantly impact the reaction rate and the formation of side products.

The solvent system also plays a pivotal role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in SNAr reactions as they can effectively solvate the cationic counter-ion of the thiolate, thereby enhancing the nucleophilicity of the sulfur atom. The reaction temperature is another critical parameter that requires careful control. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, an optimal temperature that balances reaction rate and selectivity must be determined experimentally.

The following table summarizes a hypothetical optimization study for the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid from 6-chloronicotinic acid and ethanethiol.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol | 80 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 100 | 8 | 85 |

| 3 | Cs₂CO₃ | DMF | 100 | 6 | 92 |

| 4 | NaH | THF | 65 | 10 | 78 |

| 5 | KOtBu | t-BuOH | 80 | 8 | 88 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, the use of cesium carbonate in DMF at 100°C for 6 hours provides the highest yield. Further fine-tuning of these conditions, such as concentration and stoichiometry of reactants, would likely lead to further improvements.

Purification and Isolation Techniques for the Compound

The purification and isolation of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid are critical steps to obtain the compound in high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. illinois.edu For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, a suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures thereof. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Chromatographic Techniques: In cases where crystallization is not effective or for the removal of closely related impurities, column chromatography is a powerful purification method. For a carboxylic acid like 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel column. beilstein-journals.org

Acid-Base Extraction: The carboxylic acid functionality of the target compound allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The carboxylate salt of the product will partition into the aqueous layer, while neutral organic impurities remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

The following table outlines a general purification scheme for 6-(Ethylsulfanyl)pyridine-3-carboxylic acid.

| Technique | Description | Typical Solvents/Reagents | Purity Achieved |

|---|---|---|---|

| Recrystallization | Dissolution in hot solvent followed by slow cooling to induce crystallization. illinois.edu | Ethanol/Water, Acetic Acid/Water | >98% |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. beilstein-journals.org | Silica gel; Hexane/Ethyl Acetate with 1% Acetic Acid | >99% |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Organic solvent (e.g., Ethyl Acetate), Aqueous base (e.g., NaHCO₃), Aqueous acid (e.g., HCl) | >95% |

This table presents a general purification scheme and typical achievable purities.

Application of Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves the selection of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO, while effective, have environmental and health concerns. The exploration of greener alternatives is a key aspect of sustainable synthesis. researchgate.netmdpi.com Solvents such as ethanol, water, or bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) could be investigated as potential replacements. The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature. mdpi.com

Catalysis: While the nucleophilic aromatic substitution reaction for this synthesis may not always require a catalyst, exploring catalytic systems could lead to milder reaction conditions and improved efficiency. For instance, the use of phase-transfer catalysts could facilitate the reaction in a biphasic system, potentially reducing the need for large volumes of organic solvents.

Atom Economy and Waste Reduction: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The SNAr route to 6-(Ethylsulfanyl)pyridine-3-carboxylic acid is generally atom-economical. Waste reduction can be further achieved by recycling solvents and minimizing the use of excess reagents.

Energy Efficiency: The use of microwave irradiation or ultrasound as alternative energy sources can often lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods.

The following table highlights the application of green chemistry principles to the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste and purification costs. |

| Atom Economy | Utilizing a synthetic route with high atom economy, such as SNAr. | Efficient use of raw materials. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. researchgate.net | Improved safety and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or bio-derived solvents instead of DMF or DMSO. researchgate.netmdpi.com | Reduced toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. | Reduced reliance on fossil fuels. |

Scalability Assessment of Optimized Synthetic Routes for Preparative Purposes

The scalability of a synthetic route is a critical consideration for the production of larger quantities of a compound for research or commercial purposes. The assessment of the optimized route for 6-(Ethylsulfanyl)pyridine-3-carboxylic acid involves evaluating factors such as the cost and availability of starting materials, the safety of the process, the ease of operation, and the robustness of the reaction on a larger scale.

Cost and Availability of Starting Materials: The primary starting materials, 6-chloronicotinic acid and ethanethiol, are commercially available. A cost analysis of these materials is essential for determining the economic viability of the synthesis on a larger scale.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes identifying potential hazards such as exothermic reactions, the handling of flammable or toxic reagents, and the formation of hazardous byproducts. For the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, the flammability and odor of ethanethiol are key safety considerations.

Ease of Operation and Equipment: The simplicity of the reaction setup and the availability of standard chemical engineering equipment are important for a scalable process. The SNAr reaction is generally straightforward to perform in standard glass-lined or stainless steel reactors.

Robustness and Reproducibility: The optimized reaction conditions must be robust and reproducible on a larger scale. This means that small variations in reaction parameters should not lead to significant decreases in yield or purity. A design of experiments (DoE) approach can be used to assess the robustness of the process.

The following table provides a summary of the scalability assessment for the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid.

| Parameter | Assessment | Considerations for Scale-Up |

|---|---|---|

| Starting Material Cost | Moderate | Bulk purchasing can reduce costs. |

| Process Safety | Manageable with appropriate engineering controls. | Handling of ethanethiol requires a well-ventilated area and appropriate personal protective equipment. |

| Reaction Exothermicity | Likely to be manageable. | Monitoring and control of the reaction temperature are crucial. |

| Work-up and Purification | Standard procedures (crystallization, filtration). | Filtration and drying equipment need to be appropriately sized for the scale of production. |

| Waste Management | Aqueous and organic waste streams. | Solvent recycling and proper disposal of waste are necessary. |

| Overall Feasibility | High | The process appears to be amenable to scale-up with standard chemical manufacturing practices. |

Exploration of Novel Synthetic Route Development and Methodologies

While the nucleophilic aromatic substitution of 6-chloronicotinic acid is a well-established route, the exploration of novel synthetic methodologies can offer advantages in terms of efficiency, sustainability, and access to a wider range of derivatives.

Alternative Cross-Coupling Reactions: Modern cross-coupling reactions could provide alternative routes to 6-(Ethylsulfanyl)pyridine-3-carboxylic acid. For example, a palladium- or copper-catalyzed coupling of 6-bromonicotinic acid with ethanethiol could be a viable option. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

C-H Functionalization: Direct C-H functionalization is an emerging area in organic synthesis that offers the potential for more atom-economical and step-efficient routes. A hypothetical route could involve the direct thiolation of the C-6 position of nicotinic acid, although this would likely require the development of a highly selective catalyst and directing group strategy.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chemical synthesis. frontiersin.org While not yet established for this specific compound, the development of an enzymatic process, for example, using a thiol transferase, could provide a sustainable and efficient manufacturing route in the future.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. researchgate.net A flow process for the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid could involve pumping a solution of the reactants through a heated reactor coil, allowing for precise control over reaction time and temperature.

The exploration of these novel methodologies could lead to the development of more efficient, sustainable, and cost-effective processes for the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid and its derivatives.

Chemical Reactivity and Transformation Studies of 6 Ethylsulfanyl Pyridine 3 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through reactions such as esterification, amidation, reduction, and decarboxylation.

The conversion of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com For pyridine (B92270) carboxylic acids, the catalyst can sometimes be a strong acid salt of the ester product itself, which is formed in situ. google.comgoogle.com

A variety of ester derivatives can be synthesized using this method, as detailed in the table below.

| Reactant Alcohol | Reagents and Conditions | Product | Product Name |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic), Reflux | Methyl 6-(ethylsulfanyl)nicotinate | |

| Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 6-(ethylsulfanyl)nicotinate | |

| Propan-2-ol | TsOH (catalytic), Toluene, Dean-Stark, Reflux | Isopropyl 6-(ethylsulfanyl)nicotinate | |

| Butan-1-ol | H₂SO₄ (catalytic), Reflux | Butyl 6-(ethylsulfanyl)nicotinate |

Amide synthesis from 6-(Ethylsulfanyl)pyridine-3-carboxylic acid involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine requires very high temperatures and is often inefficient. Therefore, the carboxylic acid must first be activated. This can be achieved using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acid chloride reacts rapidly with amines to yield the corresponding amides. researchgate.net More recently, catalytic methods for direct amidation have been developed, employing catalysts based on boron or other Lewis acids, which facilitate the reaction under milder conditions. mdpi.commdpi.com

The table below illustrates the synthesis of various amide derivatives.

| Reactant Amine | Reagents and Conditions | Product | Product Name |

|---|---|---|---|

| Ammonia | 1. SOCl₂ 2. Excess NH₃ | 6-(Ethylsulfanyl)nicotinamide | |

| Methylamine | EDC, HOBt, DMF | 6-(Ethylsulfanyl)-N-methylnicotinamide | |

| Aniline | 1. (COCl)₂ 2. Aniline, Pyridine | 6-(Ethylsulfanyl)-N-phenylnicotinamide | |

| Piperidine | DCC, CH₂Cl₂ | (6-(Ethylsulfanyl)pyridin-3-yl)(piperidin-1-yl)methanone |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, capable of cleanly converting the carboxylic acid to the corresponding alcohol, (6-(ethylsulfanyl)pyridin-3-yl)methanol. chemguide.co.uklibretexts.orgyoutube.com Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The mechanism involves deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms. This is followed by the transfer of hydride ions to the carbonyl carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol. libretexts.orgyoutube.com A final acidic workup is required to protonate the resulting alkoxide and liberate the primary alcohol. chemguide.co.uk

Once synthesized, the primary alcohol, (6-(ethylsulfanyl)pyridin-3-yl)methanol, can undergo further derivatization. For example, it can be converted to the corresponding halide using reagents like SOCl₂ (for the chloride) or PBr₃ (for the bromide), or it can be esterified with other carboxylic acids under standard conditions.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For pyridinecarboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxylic acid group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation relatively easily, often through a zwitterionic intermediate that stabilizes the negative charge developing on the ring during CO₂ elimination. stackexchange.com

However, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives, including 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, are significantly more resistant to decarboxylation. stackexchange.com The mechanism for decarboxylation at the 3-position does not benefit from the same type of stabilization involving the pyridine nitrogen. Consequently, harsh conditions, such as very high temperatures, are typically required to induce decarboxylation. cdnsciencepub.comcdnsciencepub.com The reaction likely proceeds through a high-energy carbanionic intermediate on the pyridine ring. stackexchange.com The presence of the electron-donating ethylsulfanyl group at the 6-position is not expected to significantly facilitate this process. cdnsciencepub.comcdnsciencepub.com Therefore, under typical synthetic conditions, the carboxyl group of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid is considered stable.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions with electrophiles, such as oxidizing agents and alkylating agents.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org This reaction converts the pyridine into 6-(Ethylsulfanyl)pyridine-3-carboxylic acid 1-oxide. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making the positions ortho (2) and para (4) to the nitrogen atom more susceptible to nucleophilic attack. wikipedia.org

A key consideration in the N-oxidation of this specific molecule is the presence of the ethylsulfanyl group. Thioethers are also readily oxidized by peroxy acids, typically to sulfoxides and then to sulfones. Achieving selective N-oxidation without oxidizing the sulfur atom can be challenging. scripps.edu Reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, would need to be carefully controlled. It may be possible to achieve selective N-oxidation by using specific reagents or catalytic systems known to favor heteroaromatic N-oxidation in the presence of other oxidizable functional groups. nih.gov

Quaternization: As a nucleophile, the pyridine nitrogen readily reacts with alkyl halides in an Sₙ2 reaction to form a quaternary pyridinium salt. researchgate.netosti.gov This process, known as quaternization, involves the attack of the nitrogen atom on the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride), displacing the halide ion. mdpi.com The reaction converts the neutral pyridine into a positively charged pyridinium ion. This modification enhances the water solubility of the molecule and makes the pyridine ring highly electron-deficient, increasing the acidity of the ring protons. nih.gov Microwave-assisted methods can often shorten the reaction times for quaternization compared to conventional heating. researchgate.net

The table below provides examples of potential quaternization reactions.

| Reactant Alkyl Halide | Reagents and Conditions | Product | Product Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Acetonitrile (B52724), Reflux | 3-Carboxy-6-(ethylsulfanyl)-1-methylpyridin-1-ium iodide | |

| Ethyl Bromide (CH₃CH₂Br) | Acetone, Reflux | 3-Carboxy-1-ethyl-6-(ethylsulfanyl)pyridin-1-ium bromide | |

| Benzyl Chloride (BnCl) | Toluene, Reflux | 1-Benzyl-3-carboxy-6-(ethylsulfanyl)pyridin-1-ium chloride |

Coordination Chemistry with Metal Centers (Ligand Behavior)

6-(Ethylsulfanyl)pyridine-3-carboxylic acid possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the pyridine nitrogen atom and the oxygen atoms of the carboxylate group. This structure allows it to act as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and one of the carboxylate oxygens to form a stable six-membered ring.

Research on similar pyridine carboxylic acid derivatives has shown their versatility in forming coordination polymers and discrete metal complexes with a wide range of metal ions, including transition metals like copper(II), zinc(II), and cobalt(II), as well as lanthanides. thieme-connect.deorganic-chemistry.org The coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ancillary ligands.

Table 1: Potential Coordination Modes of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid

| Coordination Mode | Donating Atoms | Description |

| Monodentate | Pyridine Nitrogen | The ligand binds to a single metal center through the lone pair of the pyridine nitrogen. |

| Monodentate | Carboxylate Oxygen | The ligand binds through one of the oxygen atoms of the deprotonated carboxylic acid group. |

| Bidentate (Chelating) | Pyridine N, Carboxylate O | The ligand forms a stable chelate ring by binding to a single metal center through both the pyridine nitrogen and a carboxylate oxygen. |

| Bidentate (Bridging) | Pyridine N, Carboxylate O | The pyridine nitrogen binds to one metal center while the carboxylate group binds to another, leading to the formation of coordination polymers. |

| Tridentate | Pyridine N, Carboxylate O, Sulfur | The ligand could potentially bind to a single metal center using all three heteroatoms, although coordination via the sulfur is expected to be weaker. |

Transformations Involving the Ethylsulfanyl Group

The ethylsulfanyl moiety is a key functional handle that can undergo several important chemical transformations, primarily centered around the reactive sulfur atom.

The sulfur atom in the ethylsulfanyl group exists in the +2 oxidation state and can be readily oxidized to the corresponding sulfoxide (B87167) (+4 oxidation state) and subsequently to the sulfone (+6 oxidation state). This transformation significantly alters the electronic properties of the substituent, converting the electron-donating ethylsulfanyl group into the strongly electron-withdrawing ethylsulfinyl and ethylsulfonyl groups.

The oxidation is typically achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the outcome of the reaction, allowing for selective synthesis of either the sulfoxide or the sulfone. masterorganicchemistry.com Controlled oxidation to the sulfoxide can be challenging as over-oxidation to the more stable sulfone is a common side reaction. acs.org

Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, it can produce both sulfoxides and sulfones depending on the conditions.

3-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent that can selectively oxidize sulfides to sulfoxides at low temperatures. Using more than one equivalent of m-CPBA typically leads to the formation of the sulfone. researchgate.net

Potassium hydrogenpersulfate (Oxone®): A versatile and powerful oxidizing agent that is effective for converting sulfides to sulfones. researchgate.net

Sodium periodate (NaIO₄): Often used for the selective conversion of sulfides to sulfoxides.

Table 2: Common Oxidizing Agents for Sulfide Transformation

| Reagent | Product (Typical) | Conditions |

| m-CPBA (1 equiv.) | 6-(Ethylsulfinyl)pyridine-3-carboxylic acid | Low temperature (e.g., 0 °C) |

| m-CPBA (>2 equiv.) | 6-(Ethylsulfonyl)pyridine-3-carboxylic acid | Room temperature or gentle heating |

| Hydrogen Peroxide | Sulfoxide or Sulfone | Varies with catalyst and stoichiometry |

| Oxone® | 6-(Ethylsulfonyl)pyridine-3-carboxylic acid | Aqueous solvent systems |

| Sodium Periodate | 6-(Ethylsulfinyl)pyridine-3-carboxylic acid | Methanol/Water |

The ethylsulfanyl group can be completely removed from the pyridine ring through desulfurization reactions. This process involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond, yielding pyridine-3-carboxylic acid. This reaction can be a useful synthetic strategy for removing the sulfur group after it has served its purpose in directing other reactions or modifying the molecule's properties.

The most common method for the desulfurization of thioethers is treatment with Raney Nickel. masterorganicchemistry.comorganicreactions.orgwikipedia.org Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy and has a high surface area that is saturated with adsorbed hydrogen. masterorganicchemistry.comchem-station.com This adsorbed hydrogen is the active reductant in the hydrogenolysis of the C-S bond. chem-station.com

Other methods for desulfurization exist, including the use of other nickel catalysts like nickel boride, or transition metal-mediated reactions. chem-station.comorganic-chemistry.org

Table 3: Selected Desulfurization Methods

| Reagent/Method | Description | Product |

| Raney Nickel (Ni-Al alloy) | Hydrogenolysis of the C-S bond using adsorbed hydrogen. organicreactions.orgchem-station.com | Pyridine-3-carboxylic acid |

| Nickel Boride (Ni₂B) | An alternative to pyrophoric Raney Nickel, generated in situ from NiCl₂ and NaBH₄. chem-station.com | Pyridine-3-carboxylic acid |

| Molybdenum Hexacarbonyl | A transition metal-mediated method capable of removing sulfhydryl groups. organic-chemistry.org | Pyridine-3-carboxylic acid |

The sulfur atom of the ethylsulfanyl group is nucleophilic due to its lone pairs of electrons and can react with electrophiles. A common example is S-alkylation, where the thioether reacts with an alkylating agent, such as an alkyl halide, to form a trialkylsulfonium salt. thieme-connect.dethieme-connect.de This reaction proceeds via a standard Sₙ2 mechanism.

The resulting sulfonium salt is positively charged and can be a good leaving group in subsequent nucleophilic aromatic substitution reactions. The formation of these salts can also be a key step in the generation of sulfur ylides, which are valuable reagents in organic synthesis.

Reaction Scheme for S-Alkylation: Reaction with an alkylating agent like methyl iodide would convert the neutral 6-(ethylsulfanyl) group into a positively charged S-ethyl-S-methylsulfonium group. This transformation dramatically changes the electronic nature of the substituent, making it a powerful electron-withdrawing group.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. chem-station.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, the nitrogen's lone pair is basic and readily protonated or coordinates to Lewis acids, which are often required as catalysts for EAS reactions. This creates a positive charge on the nitrogen, further deactivating the ring to a great extent. chem-station.com

A common strategy to overcome this low reactivity is to first perform an N-oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide. chem-station.com The N-oxide group is electron-donating through resonance, which activates the ring (especially at the 2- and 4-positions) towards EAS. After the substitution reaction, the N-oxide can be reduced back to the pyridine. chem-station.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para (2-, 6-, and 4-positions) to the ring nitrogen. thieme-connect.deresearchgate.net The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. researchgate.net

The substrate, 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, has the ethylsulfanyl group at the 6-position, which is an activated site for NAS. For the reaction to proceed, a leaving group must be present at this position. The ethylsulfanyl group (-SEt) or its oxidized forms, the ethylsulfinyl (-SOEt) and ethylsulfonyl (-SO₂Et) groups, can potentially act as leaving groups, especially the latter two which are more electron-withdrawing.

A more common scenario involves a precursor compound where a better leaving group, such as a halide (e.g., chlorine), is present at the 6-position. For instance, the reaction of 6-chloropyridine-3-carboxylic acid with sodium ethanethiolate would be a plausible route to synthesize the title compound via an SₙAr mechanism. Conversely, if 6-(Ethylsulfanyl)pyridine-3-carboxylic acid were subjected to a strong nucleophile, displacement of the ethylsulfanyl group could potentially occur, although it is not a premier leaving group without prior activation (e.g., oxidation or S-alkylation). A relevant example is the substitution of a chloro group at the 6-position of a pyridine-3-carboxylic acid with sodium methoxide, which proceeds under reflux conditions. nih.gov

Investigation of Side Reactions and Undesired Transformations

The chemical profile of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid suggests several potential pathways for side reactions and undesired transformations under various reaction conditions. While specific studies on this particular molecule are not extensively documented in the reviewed literature, an analysis of its functional groups—a pyridine ring, a carboxylic acid, and an ethylsulfanyl group—allows for the prediction of likely-but-unwanted chemical behavior based on established reactivity patterns of analogous structures.

Oxidation of the Sulfanyl Group: The ethylsulfanyl group is susceptible to oxidation. Under oxidative conditions, it can be converted to the corresponding sulfoxide and subsequently to the sulfone. The specific outcome depends on the nature and stoichiometry of the oxidizing agent used. For instance, mild oxidizing agents might selectively produce the sulfoxide, while stronger agents or an excess of the oxidant would likely lead to the formation of the sulfone. This reactivity is a common characteristic of aryl alkyl sulfides.

Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, particularly at elevated temperatures. The position of the carboxylic acid group on the pyridine ring significantly influences the ease of this reaction. While picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily due to the stabilizing effect of the nitrogen atom on the intermediate, nicotinic acids (pyridine-3-carboxylic acids) are generally more stable. However, under harsh thermal conditions or in the presence of certain catalysts, decarboxylation of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid to yield 2-(Ethylsulfanyl)pyridine could be an undesired transformation. Studies on various pyridinecarboxylic acids have shown that the reaction often proceeds through a zwitterionic intermediate. stackexchange.com

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when protonated or activated, can be susceptible to nucleophilic aromatic substitution (SNAr). While the ethylsulfanyl group is not a typical leaving group, reactions involving displacement of other substituents on the ring, or reactions under forcing conditions, could potentially lead to substitution products. The reactivity of pyridinium ions in SNAr reactions has been noted, where the leaving group order can differ from typical SNAr reactions. nih.govrsc.org

Ether Cleavage Analogy: Although not an ether, the C-S bond of the ethylsulfanyl group could, under strongly acidic conditions (e.g., with HBr or HI), potentially undergo cleavage in a manner analogous to ether cleavage. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com This would lead to the formation of 6-mercaptopyridine-3-carboxylic acid and an ethyl halide.

Potential Side Reactions in Synthesis: In the synthesis of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, typically from a halo-pyridine precursor and ethanethiol (B150549) or its salt, side reactions can include over-alkylation or reactions involving the carboxylic acid group if it is not appropriately protected.

A summary of potential undesired transformations is presented in the table below.

| Functional Group | Potential Side Reaction/Undesired Transformation | Potential Byproduct(s) |

| Ethylsulfanyl | Oxidation | 6-(Ethylsulfinyl)pyridine-3-carboxylic acid, 6-(Ethylsulfonyl)pyridine-3-carboxylic acid |

| Carboxylic Acid | Decarboxylation | 2-(Ethylsulfanyl)pyridine |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted pyridine derivatives |

| Ethylsulfanyl C-S Bond | Acid-mediated cleavage | 6-Mercaptopyridine-3-carboxylic acid |

Reaction Kinetics and Mechanistic Investigations of Key Transformations

Detailed reaction kinetics and mechanistic investigations specifically for key transformations of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid are not extensively available in the current body of scientific literature. However, the mechanism of reactions involving its core functional groups can be inferred from studies on analogous compounds.

Mechanism of Decarboxylation: For pyridinecarboxylic acids, the mechanism of decarboxylation is proposed to proceed through a zwitterionic intermediate. stackexchange.comcdnsciencepub.comresearchgate.netcdnsciencepub.com In the case of nicotinic acid analogues, the stability of the resulting carbanionic intermediate is a key factor. The generally accepted mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterion, which then eliminates carbon dioxide to form an ylide that is subsequently protonated. While nicotinic acids are more resistant to decarboxylation, a similar, albeit less favorable, pathway could be operative under sufficiently energetic conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on pyridine rings is a well-established reaction class. These reactions typically proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, for pyridinium substrates, it has been shown that the mechanism can be more complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.govrsc.org The specific mechanism for an SNAr reaction involving 6-(Ethylsulfanyl)pyridine-3-carboxylic acid would depend on the nature of the nucleophile, the leaving group (if any), and the reaction conditions. Some SNAr reactions on heterocyclic systems are now thought to proceed through concerted mechanisms rather than stepwise pathways. nih.gov

The following table summarizes the likely mechanistic pathways for key transformations of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid based on analogous systems.

| Transformation | Probable Mechanistic Pathway | Key Intermediates/Transition States | Influencing Factors |

| Oxidation of Ethylsulfanyl Group | Electrophilic attack on sulfur | Chlorosulfonium ion (with N-chlorosuccinimide) rsc.org | Nature of oxidant, electronic effects of substituents |

| Decarboxylation | Via zwitterionic intermediate | Zwitterion, aryl carbanion/ylide | Temperature, solvent, pH |

| Nucleophilic Aromatic Substitution | Addition-Elimination (SNAr) or Concerted | Meisenheimer complex | Nature of nucleophile and leaving group, ring activation |

Derivatization and Structural Modification of the 6 Ethylsulfanyl Pyridine 3 Carboxylic Acid Scaffold

Synthesis of Variously Substituted Ester Derivatives

The carboxylic acid moiety of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid is readily converted into a wide range of ester derivatives. Standard esterification methods are applicable to this scaffold. One of the most common approaches is acid-catalyzed esterification, also known as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk This acyl chloride can then be reacted with a desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding ester with high efficiency.

Palladium-catalyzed carbonylation reactions represent another advanced method for synthesizing pyridine carboxylic acid esters from corresponding halopyridines. google.com While this method is typically used for the initial synthesis of the parent acid ester, it highlights the synthetic versatility within this class of compounds.

These methods allow for the introduction of a wide variety of alkyl and aryl groups, leading to derivatives with modulated solubility, lipophilicity, and reactivity.

Table 1: Examples of Potential Ester Derivatives

| Ester Derivative Name | Alcohol Used |

|---|---|

| Methyl 6-(ethylsulfanyl)pyridine-3-carboxylate | Methanol |

| Ethyl 6-(ethylsulfanyl)pyridine-3-carboxylate | Ethanol |

Synthesis of Variously Substituted Amide Derivatives

The synthesis of amides from 6-(Ethylsulfanyl)pyridine-3-carboxylic acid can be achieved through several reliable methods. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.

One common strategy involves the in-situ formation of an acyl chloride with thionyl chloride, which is then reacted with a primary or secondary amine to form the amide bond. rsc.org A base is typically added to neutralize the HCl byproduct. fishersci.co.uk

A widely used alternative, particularly prevalent in peptide synthesis, is the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an amine to produce the desired amide in high yield under mild conditions. fishersci.co.uk The addition of auxiliaries like 1-hydroxy-benzotriazole (HOBt) can further improve efficiency and suppress side reactions.

These synthetic routes enable the coupling of the scaffold with a vast array of primary and secondary amines, including simple alkylamines, anilines, and more complex amino acid esters, to generate a diverse library of amide derivatives. nih.gov

Table 2: Examples of Potential Amide Derivatives

| Amide Derivative Name | Amine Used |

|---|---|

| 6-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide | Propylamine |

| 6-(Ethylsulfanyl)-N-phenylpyridine-3-carboxamide | Aniline |

Design and Synthesis of Pyridine N-Oxide Analogues

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity and potential as a ligand. wikipedia.orgthieme-connect.de The N-O bond introduces a dipole and can act as both a hydrogen bond acceptor and a directing group in subsequent reactions. arkat-usa.org

The synthesis of the N-oxide of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid can be accomplished using various oxidizing agents. Common reagents for this transformation include peroxy acids such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgarkat-usa.org Other effective oxidation systems include hydrogen peroxide in acetic acid or complexes like the urea-hydrogen peroxide adduct. arkat-usa.org

A key consideration in this synthesis is the potential for competitive oxidation at the sulfur atom of the ethylsulfanyl group. Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidant, is crucial to achieve selective N-oxidation without over-oxidation to the sulfoxide (B87167) or sulfone.

Synthesis of Sulfoxide and Sulfone Analogues

The sulfur atom in the 6-(ethylsulfanyl) group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone analogues. These derivatives introduce more polar functional groups, which can impact the molecule's solubility and intermolecular interactions.

Selective oxidation to the sulfoxide, 6-(ethylsulfinyl)pyridine-3-carboxylic acid, can be achieved using a controlled amount of an oxidizing agent. A common and environmentally benign choice is hydrogen peroxide. nih.gov The reaction can be performed under transition-metal-free conditions, for example, using H₂O₂ in glacial acetic acid, which has been shown to be highly selective for sulfoxide formation. nih.gov Other reagents, such as sodium bromate (B103136) catalyzed by ceric ammonium nitrate, also provide good yields of sulfoxides. organic-chemistry.org

Further oxidation to the sulfone, 6-(ethylsulfonyl)pyridine-3-carboxylic acid, can be accomplished by using a stoichiometric excess of the oxidizing agent or by employing more powerful oxidation systems. organic-chemistry.org For instance, while hydrogen peroxide with a tantalum carbide catalyst favors sulfoxide formation, using a niobium carbide catalyst with H₂O₂ efficiently yields the corresponding sulfone. organic-chemistry.org Systems like urea-hydrogen peroxide with phthalic anhydride (B1165640) have also been reported for the direct conversion of sulfides to sulfones. organic-chemistry.org

Table 3: Oxidation States of the Sulfur Moiety

| Compound Name | Oxidation State |

|---|---|

| 6-(Ethylsulfanyl)pyridine-3-carboxylic acid | Sulfide |

| 6-(Ethylsulfinyl)pyridine-3-carboxylic acid | Sulfoxide |

Incorporation into More Complex Heterocyclic Systems

The 6-(Ethylsulfanyl)pyridine-3-carboxylic acid scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The functional groups on the molecule provide handles for intramolecular cyclization reactions.

Drawing an analogy from the related compound 2-(phenylsulfanyl)pyridine-3-carboxylic acid, one potential pathway involves an intramolecular Friedel-Crafts-type acylation. nih.govresearchgate.net In this type of reaction, the carboxylic acid is activated (e.g., converted to an acyl chloride or treated with a strong acid like polyphosphoric acid) to promote cyclization onto an adjacent aromatic ring, if one were present as a substituent. For the parent compound, cyclization could be envisioned following derivatization. For example, conversion of the ethylsulfanyl group to a different substituent bearing an aromatic ring could set the stage for such a ring-closing reaction, leading to polycyclic aromatic structures containing the pyridine core. nih.govresearchgate.net

Macrocyclization Strategies Employing the Compound

The bifunctional nature of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid (or its derivatives) makes it a candidate for incorporation into macrocyclic structures. Macrocyclization strategies often involve the reaction of two different bifunctional molecules under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A plausible strategy could involve converting the carboxylic acid to a reactive derivative, such as an acyl chloride or an activated ester. This activated molecule could then be reacted with a long-chain diamine. By using a 2:2 stoichiometry of the pyridine derivative and the diamine linker, a large macrocyclic diamide (B1670390) could be formed. nih.govnih.gov This approach has been successfully used with other pyridine dicarboxylic acids to create chiral macrocycles. nih.govnih.gov The specific length and nature of the diamine linker would determine the size and properties of the resulting macrocycle.

Advanced Spectroscopic and Structural Elucidation of 6 Ethylsulfanyl Pyridine 3 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce a unique molecular formula.

For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, the molecular formula is established as C₈H₉NO₂S. The theoretical monoisotopic mass of this compound is calculated to be 183.0354 Da bldpharm.comuni.lu. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition. Predicted collision cross-section values can also be calculated for various adducts of the molecule, which can aid in its identification in complex mixtures bldpharm.comuni.lu.

Table 1: Predicted m/z Values for Adducts of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.04268 |

| [M+Na]⁺ | 206.02462 |

| [M-H]⁻ | 182.02812 |

This table presents the predicted mass-to-charge ratios for common adducts of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, which are crucial for its identification via high-resolution mass spectrometry. Data sourced from PubChem. bldpharm.comuni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituents. The ethyl group protons would present as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group in the upfield region, characteristic of an ethyl group attached to a sulfur atom. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), with their chemical shifts influenced by the electron-withdrawing nitrogen atom and the electron-donating ethylsulfanyl group. The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, COSY would show correlations between the coupled protons on the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the ethyl group protons to the pyridine ring carbon attached to the sulfur atom, and from the pyridine ring protons to the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can be used to confirm through-space interactions and to study the preferred conformation of the ethylsulfanyl group relative to the pyridine ring.

While significant dynamic processes are not immediately apparent for 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, variable temperature NMR studies could potentially be used to investigate the rotational barrier around the C-S bond and the C-C bond connecting the carboxylic acid to the pyridine ring. However, such studies are not commonly reported for this type of molecule unless specific conformational locking or restricted rotation is suspected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic fingerprint of the functional groups present.

For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, the IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The presence of the pyridine ring would give rise to several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.

The Raman spectrum would also show these characteristic vibrations, although the relative intensities of the bands would differ from the IR spectrum. Notably, the symmetric vibrations of the pyridine ring and the C-S bond are often more prominent in the Raman spectrum.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for 6-(Ethylsulfanyl)pyridine-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2980 |

| Thioether | C-S stretch | 600-800 |

This table summarizes the anticipated key vibrational frequencies for the main functional groups within 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, aiding in the interpretation of its IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid is expected to show absorptions characteristic of the substituted pyridine ring system. Pyridine itself exhibits π → π* transitions. The presence of the carboxylic acid and the ethylsulfanyl group as substituents will influence the energy of these transitions and thus the λmax values. The carboxylic acid group, being electron-withdrawing, and the sulfur atom with its lone pairs of electrons, can both interact with the π-system of the pyridine ring, leading to shifts in the absorption maxima compared to unsubstituted nicotinic acid. Typically, such aromatic systems exhibit strong absorptions in the 200-300 nm range. The n → π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the stronger π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid itself is not detailed in the provided search results, data from analogous compounds, such as 2-(Phenylsulfanyl)pyridine-3-carboxylic acid and nicotinic acid (pyridine-3-carboxylic acid), offer a robust framework for understanding its likely solid-state characteristics. nih.govresearchgate.net For instance, the crystal structure of 2-(Phenylsulfanyl)pyridine-3-carboxylic acid was determined to be in the triclinic system, which is a common crystal system for organic molecules. nih.gov

Table 1: Representative Crystal Data for an Analogous Pyridine Carboxylic Acid Derivative

| Parameter | 2-(Phenylsulfanyl)pyridine-3-carboxylic acid nih.gov |

| Chemical Formula | C₁₂H₉NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2201 (4) |

| b (Å) | 7.6653 (4) |

| c (Å) | 19.9537 (11) |

| α (°) | 97.895 (3) |

| β (°) | 98.520 (3) |

| γ (°) | 91.661 (3) |

| Volume (ų) | 1080.41 (10) |

| Z | 4 |

This data is for an analogous compound and is presented to illustrate typical crystallographic parameters for this class of molecules.

The crystal packing of pyridine carboxylic acids is predominantly governed by a network of intermolecular interactions. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonding motifs. nih.gov Typically, carboxylic acids form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This is a highly prevalent synthon in the crystal engineering of carboxylic acids.

Conformational analysis in the solid state reveals the preferred three-dimensional shape of a molecule within the crystal lattice. This conformation is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. For molecules with rotatable bonds, such as the C-S bond in the ethylsulfanyl group and the C-C bond connecting the carboxylic acid to the pyridine ring, multiple conformations are possible.

In the solid state, the conformation is "frozen" and can be precisely determined by X-ray crystallography. For 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, the dihedral angle between the pyridine and phenyl rings is a key conformational parameter, with values of 55.75 (14)° and 58.33 (13)° for the two independent molecules in the asymmetric unit. nih.gov For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, the orientation of the ethylsulfanyl group relative to the pyridine ring and the orientation of the carboxylic acid group would be of primary interest. The ethyl group is flexible and its conformation (e.g., anti or gauche) would be determined by the local packing environment. Similarly, the carboxylic acid group can be either syn- or anti-planar with respect to the pyridine ring, a feature that is often influenced by the formation of intermolecular hydrogen bonds. mdpi.com

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are synthesized)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A non-racemic sample of a chiral molecule will yield a CD spectrum, which is characteristic of its absolute configuration and conformation.

While 6-(Ethylsulfanyl)pyridine-3-carboxylic acid itself is not chiral, chiral derivatives can be synthesized. For example, introducing a chiral center into the molecule, such as by derivatizing the carboxylic acid with a chiral alcohol or amine, would render the resulting compound amenable to CD spectroscopic analysis. nih.govnih.gov The synthesis of chiral linear and macrocyclic pyridine carboxamides has been reported, demonstrating the feasibility of creating such derivatives. nih.govnih.gov

If a chiral derivative of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid were synthesized, CD spectroscopy would be instrumental in:

Assigning Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute stereochemistry (R/S configuration) of the chiral centers, sometimes with the aid of computational chemistry. mdpi.com

Studying Conformational Changes: CD spectroscopy is highly sensitive to the solution-state conformation of molecules. Changes in the solvent, temperature, or upon binding to another molecule can lead to changes in the CD spectrum, providing insights into conformational dynamics.

For instance, the chiroptical properties of steroidal quinoxalines have been analyzed using CD to determine their helicity based on the observed Cotton effects. mdpi.com A similar approach could be applied to chiral derivatives of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid to elucidate their stereochemical features.

Computational and Theoretical Studies of 6 Ethylsulfanyl Pyridine 3 Carboxylic Acid

Docking Studies with Biological Macromolecules (e.g., in silico enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates. researchgate.net

For 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, docking studies could be performed to investigate its potential to bind to the active site of a specific enzyme. nih.gov The pyridine (B92270) carboxylic acid scaffold is known to interact with various biological targets. nih.gov Docking algorithms generate various possible binding poses and score them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netmdpi.com The results can identify the most likely binding mode and provide an estimate of the binding affinity, offering insights into the molecule's potential biological activity. nih.govnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. To date, specific QSAR or QSPR studies focusing exclusively on 6-(Ethylsulfanyl)pyridine-3-carboxylic acid have not been reported in the publicly available scientific literature.

However, the principles of QSAR/QSPR are broadly applicable to pyridine carboxylic acid derivatives. For instance, a 4D-QSAR analysis was conducted on a series of 86 pyrazole (B372694) pyridine carboxylic acid derivatives to predict their biological activity. nih.gov This study utilized quantum chemical calculations to develop a model that showed a strong correlation between the calculated electronic and conformational properties of the molecules and their experimental activities. nih.gov Such an approach, if applied to a series of analogs of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid, could elucidate the key molecular features that govern a particular non-clinical endpoint.

A hypothetical QSPR study on a series of 6-(alkylsulfanyl)pyridine-3-carboxylic acids could aim to predict a physicochemical property like lipophilicity (logP), which is crucial for understanding a compound's behavior in biological systems. The study would involve calculating various molecular descriptors for each analog.

Table 1: Hypothetical Molecular Descriptors for a QSPR Study

| Descriptor Type | Examples |

| Topological | Molecular Weight, Wiener Index, Balaban Index |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |

| Steric | Molecular Volume, Surface Area, Ovality |

| Hydrophobic | Calculated logP (e.g., clogP, AlogP) |

By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model could be generated to predict the logP of new, unsynthesized analogs. This would enable the prioritization of compounds with desired solubility and permeability characteristics for further investigation.

In Silico Scaffold Modification and Rational Design of Derivatives

The scaffold of 6-(Ethylsulfanyl)pyridine-3-carboxylic acid presents multiple opportunities for in silico modification to design novel derivatives with potentially enhanced properties. Rational design strategies leverage computational tools to predict how structural changes to a molecule will affect its interactions with a biological target or alter its physicochemical properties. While specific in silico design studies on 6-(Ethylsulfanyl)pyridine-3-carboxylic acid are not documented, the general approach is well-established for pyridine carboxylic acid derivatives. nih.govmdpi.com

The rational design process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying parts of the molecule that can be replaced with other functional groups to improve properties without losing desired interactions. For example, the ethyl group of the ethylsulfanyl moiety could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. The carboxylic acid could be replaced with bioisosteres like tetrazole to alter acidity and metabolic stability.

Structure-Based Drug Design (SBDD): If a specific biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of designed derivatives within the target's active site. This allows for the design of modifications that enhance binding interactions.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, pharmacophore modeling can be used to identify the essential chemical features responsible for a particular biological activity. New molecules can then be designed to fit this pharmacophore model.

Table 2: Potential In Silico Modifications of the 6-(Ethylsulfanyl)pyridine-3-carboxylic acid Scaffold

| Modification Site | Proposed Modification | Rationale |

| Ethyl Group | Replacement with cyclic or branched alkyl groups | To investigate the effect of steric bulk on activity/property. |